N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)15-16-8-7-12(18-15)10-17-14(20)11-5-4-6-13(9-11)21-3/h4-9H,10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBZUQMZFRNQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with 3-methoxybenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
- IUPAC Name: N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide
- Molecular Formula: C15H18N4O2
- Molecular Weight: 286.33 g/mol
- Canonical SMILES: CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC
Medicinal Chemistry
This compound exhibits potential therapeutic properties, particularly as an anticancer agent. Its mechanism of action may involve the inhibition of specific protein kinases crucial for cell signaling and growth.
Case Study: Anticancer Activity
Research has indicated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its utility in developing new cancer therapies. For instance, studies have reported significant antiproliferative effects against melanoma cells, potentially through mechanisms involving proteasomal degradation pathways.
Biochemical Probes
This compound is also being investigated as a biochemical probe to study various cellular processes. Its ability to interact with specific molecular targets allows researchers to elucidate complex biochemical pathways.
Example: Inhibition of Enzyme Activity
In vitro studies have demonstrated that this compound can inhibit enzymes involved in metabolic pathways, making it a valuable tool for understanding enzyme regulation and function.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications, facilitating the development of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds, identified in patent literature and chemical reports, share structural motifs with the target molecule:
Table 1: Structural and Physical Comparison
Analysis of Structural and Functional Differences
Pyrimidine Core Modifications
- Target Compound: The pyrimidine ring is substituted with a dimethylamino group at position 2 and linked to a benzamide via a methyl bridge. This design prioritizes simplicity and moderate hydrophilicity.
- Compound from : Features a pyrazolo[3,4-d]pyrimidine core fused with a chromenone ring, introducing rigidity and planar aromaticity.
Benzamide Substituents
- Target Compound : The 3-methoxybenzamide group balances lipophilicity and solubility. Methoxy groups are less metabolically labile than fluorine or trifluoromethyl substituents.
- Compound from : Uses a trifluoromethylbenzamide group, which enhances electron-withdrawing effects and metabolic stability but may reduce solubility .
Pharmacokinetic Implications
- The target compound’s lower molecular weight (~301 g/mol) suggests favorable absorption and blood-brain barrier penetration compared to heavier analogues (>500 g/mol).
- Fluorinated compounds (e.g., ) may exhibit prolonged half-lives but carry risks of bioaccumulation.
- The diazaspiro and pyrrolidinylmethyl groups in and could enhance binding to hydrophobic pockets but complicate synthesis.
Biological Activity
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 298.33 g/mol. The compound features a methoxy group and a pyrimidine moiety, which are significant for its biological interactions.
The biological activity of this compound has been linked to its ability to modulate specific cellular pathways. Research indicates that compounds with similar structures can influence the expression of genes involved in apoptosis and cell proliferation, suggesting a potential role in cancer therapy.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value ranging from 2.2 to 4.4 µM against multiple cancer types, indicating strong cytotoxic effects .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT 116 | 3.7 |
| N-phenylbenzamide derivative | MCF-7 | 4.0 |
| IMB-0523 (related derivative) | HepG2 | 5.0 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research on similar benzamide derivatives has shown broad-spectrum antiviral effects against viruses such as HIV and HBV by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
Case Study: Anti-HBV Activity
A study assessed the anti-HBV activity of a related compound, demonstrating significant inhibition in both wild-type and drug-resistant strains. The mechanism was attributed to the modulation of host cellular factors that enhance antiviral responses .
Toxicity and Pharmacokinetics
Toxicity studies are crucial for understanding the safety profile of new compounds. Acute toxicity assessments in animal models have indicated that derivatives like IMB-0523 possess favorable pharmacokinetic profiles with manageable toxicity levels .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer :
- Step 1 : Condensation of 2-(dimethylamino)pyrimidine-4-carbaldehyde with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature forms the intermediate imine .
- Step 2 : Reduction of the imine using NaBH4 or catalytic hydrogenation yields the final product.
- Critical Parameters :
- Solvent polarity (dichloromethane minimizes side reactions) .
- Temperature control (<30°C) to prevent decomposition of the pyrimidine ring .
- Yield Optimization : Use of excess benzoyl chloride (1.2 equiv) and continuous flow reactors for scalability .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons), δ 3.8–4.2 ppm (methoxy group), and δ 2.9–3.1 ppm (dimethylamino protons) confirm substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Retention time ≤1.5 minutes under reverse-phase conditions (C18 column, acetonitrile/water) ensures >95% purity .
- LCMS : Molecular ion [M+H]+ at m/z ~340 (calculated) validates the molecular formula .
Q. What in vitro biological assays are typically used to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Kinase inhibition (e.g., EGFR or PI3K) via fluorescence-based ADP-Glo™ assays, with IC50 values calculated using GraphPad Prism® .
- Cell Viability Assays :
- MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, HCT-116) to assess antiproliferative effects. Data normalized to controls and analyzed via ANOVA .
- Dose-Response Curves : 8-point dilution series (1 nM–100 µM) to determine EC50/IC50 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line origin, serum concentration, incubation time). For example, serum-free media may reduce off-target effects .
- Computational Modeling :
- Molecular docking (e.g., PDB: 3HKC) to predict binding affinity variations due to protonation states of the dimethylamino group .
- Orthogonal Assays : Validate using SPR (surface plasmon resonance) for direct binding kinetics or thermal shift assays to confirm target engagement .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzamide moiety to improve solubility. LogP reduction from ~3.5 to <2.5 enhances bioavailability .
- Metabolic Stability :
- Cytochrome P450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots. Methylation of the pyrimidine ring reduces CYP3A4-mediated degradation .
- Formulation : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility for intravenous administration .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Core Modifications :
- Pyrimidine Ring : Replace dimethylamino with morpholino to enhance solubility; IC50 shifts from 50 nM to 120 nM indicate reduced potency but improved PK .
- Benzamide Substituents : Fluorination at the 4-position increases metabolic stability (t1/2 from 2.1 to 4.3 hours in rat plasma) .
- Data-Driven Design :
- QSAR models using Hammett constants (σ) for substituent electronic effects .
- Free-Wilson analysis to quantify contributions of individual functional groups .
Q. What analytical methods address batch-to-batch variability in synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) :
- In-line FTIR to monitor imine formation in real time .
- UPLC-MS for impurity profiling (e.g., detect unreacted aldehyde at <0.1%) .
- Design of Experiments (DoE) :
- Taguchi arrays to optimize reaction time, temperature, and stoichiometry .
- Purification : Column chromatography (silica gel, CHCl3:MeOH 10:1) followed by recrystallization from ethyl acetate/hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
